molecular formula C13H19N5O2S2 B2908919 1-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1H-imidazole-4-sulfonamide CAS No. 1705975-11-6

1-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1H-imidazole-4-sulfonamide

Cat. No.: B2908919
CAS No.: 1705975-11-6
M. Wt: 341.45
InChI Key: KPQUXIBLYXHNFZ-UHFFFAOYSA-N
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Description

1-Methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a piperidine ring substituted with a thiazole moiety and a methyl-imidazole-sulfonamide group. Its structural complexity arises from the integration of three key components:

  • Imidazole-4-sulfonamide core: Sulfonamides are known for their role in enzyme inhibition, particularly targeting carbonic anhydrases or kinases.
  • 1,3-Thiazol-2-yl substituent: Thiazole rings contribute to electronic effects and hydrogen-bonding capabilities, often influencing pharmacokinetic properties.

Properties

IUPAC Name

1-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S2/c1-17-9-12(15-10-17)22(19,20)16-7-11-3-2-5-18(8-11)13-14-4-6-21-13/h4,6,9-11,16H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQUXIBLYXHNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as thiazole and piperidine derivatives, which are then coupled with imidazole and sulfonamide groups under controlled conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1H-imidazole-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Target Compound vs. Pyrrole-Carboxamide Derivatives (e.g., Compound 41 from )

Compound 41 : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide .

Property Target Compound Compound 41
Core Structure Imidazole-4-sulfonamide Pyrrole-2-carboxamide
Key Substituents Thiazole-piperidine, methyl group Trifluoromethylpyridine, methylimidazole
Polarity Higher (sulfonamide group) Moderate (trifluoromethyl enhances lipophilicity)
Synthetic Yield Not reported 35% (as off-white solid)
Purity (HPLC) Not reported 98.67%

Key Differences :

  • The pyrrole-carboxamide core in Compound 41 may favor hydrophobic interactions, while the sulfonamide in the target compound could enhance solubility and hydrogen-bonding capacity.
  • The trifluoromethylpyridine in Compound 41 likely improves metabolic stability compared to the thiazole-piperidine motif in the target compound .

Target Compound vs. Benzoimidazole-Thiazole-Triazole Acetamides (e.g., Compounds 9a-e from )

Compounds 9a-e : Feature benzoimidazole, triazole, and aryl-thiazole acetamide groups .

Property Target Compound Compounds 9a-e
Linkage Type Sulfonamide Acetamide
Heterocyclic Diversity Imidazole, thiazole, piperidine Benzoimidazole, triazole, thiazole
Synthetic Complexity Moderate (single coupling step) High (multi-step CuAAC click chemistry)
Docking Studies Not reported Demonstrated binding to active sites (e.g., 9c)

Key Differences :

Piperidine-Thiazole Derivatives

Target Compound vs. 1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine ()

Compound from : Simpler piperidine-thiazole-ethylamine structure .

Property Target Compound Compound
Functional Groups Sulfonamide, imidazole Amine
Molecular Weight Higher (due to sulfonamide and imidazole) Lower (C₁₂H₂₀N₄S: ~264.38 g/mol)
Bioavailability Likely reduced (high polarity) Potentially higher (amine enhances permeability)
Commercial Status Not reported Discontinued

Key Differences :

  • The absence of sulfonamide and imidazole in the compound simplifies its structure but may reduce target specificity.

Biological Activity

1-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1H-imidazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, and discusses relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a thiazole moiety, and a piperidine group. The molecular formula is C12H16N4O2SC_{12}H_{16}N_4O_2S with a molecular weight of approximately 284.35 g/mol. Its unique structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.200 mg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, in a study involving MCF-7 breast cancer cells, the compound induced apoptosis with an IC50 value of 25.72 ± 3.95 μM. Additionally, in vivo experiments on tumor-bearing mice showed significant tumor growth suppression .

Cell Line IC50 (μM)
MCF-7 (breast cancer)25.72 ± 3.95
U87 (glioblastoma)45.2 ± 13.0

These results underscore the compound's potential as an anticancer therapeutic agent.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies demonstrate that it effectively reduces inflammation markers in various models, suggesting potential applications in treating inflammatory diseases .

The biological activity of 1-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1H-imidazole-4-sulfonamide is attributed to its ability to interact with specific molecular targets, such as enzymes involved in cell signaling pathways. The thiazole and imidazole rings enhance its binding affinity to these targets, modulating their activity and leading to therapeutic effects.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Jain et al. evaluated the antimicrobial activity of various imidazole derivatives, including this compound, against common pathogens using the cylinder wells diffusion method . Results indicated that it outperformed traditional antibiotics.
  • Cancer Research : A recent investigation into the anticancer effects revealed that treatment with this compound led to significant apoptosis in cancer cell lines compared to control groups . Further studies are ongoing to explore its mechanism.

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